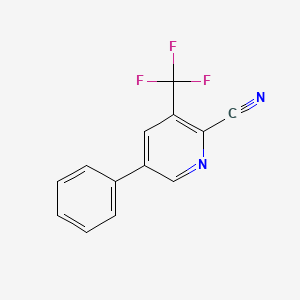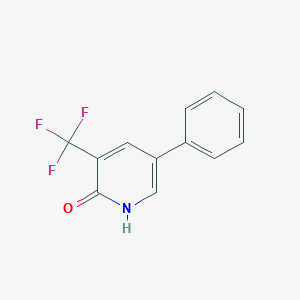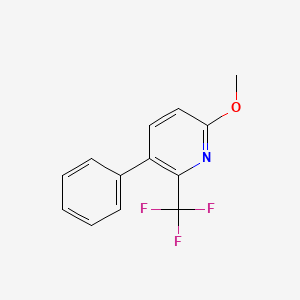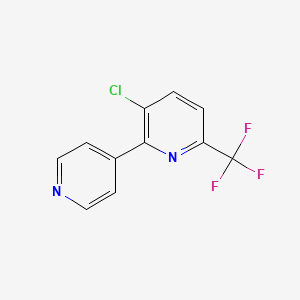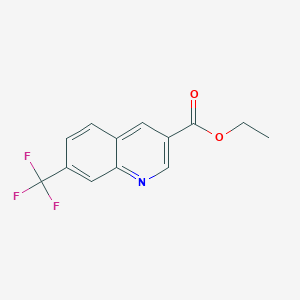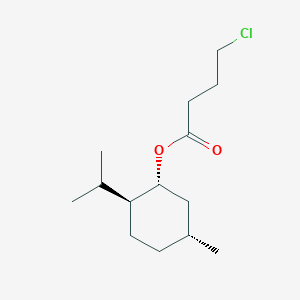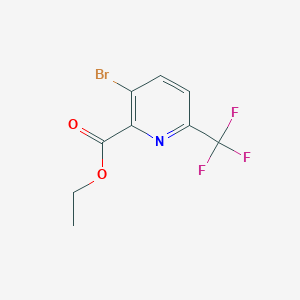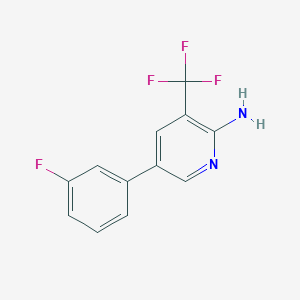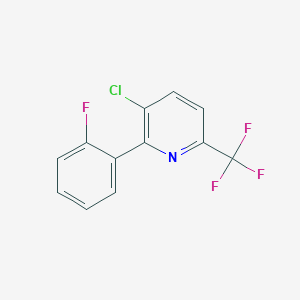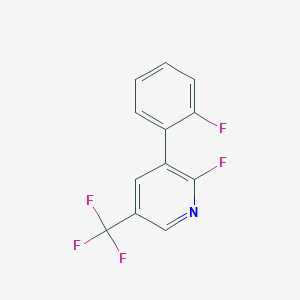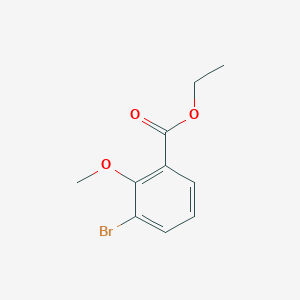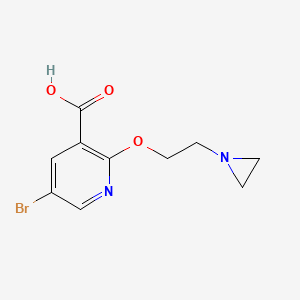
2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid
Vue d'ensemble
Description
2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid is a compound that features an aziridine ring, a bromine atom, and a nicotinic acid moiety. Aziridines are three-membered nitrogen-containing cyclic molecules known for their ring strain and reactivity, making them valuable intermediates in organic synthesis
Applications De Recherche Scientifique
2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and other materials with specialized properties.
Mécanisme D'action
Target of Action
Aziridines, a class of compounds to which this molecule belongs, are known to be used as building blocks for polyamines . Polyamines play crucial roles in various biological processes, including DNA stabilization, protein synthesis, and cell growth .
Mode of Action
Aziridines are known to undergo anionic and cationic ring-opening polymerization . This process allows them to form polyamines with various structures .
Biochemical Pathways
The resulting polymers from the polymerization of aziridines have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .
Result of Action
The polymers resulting from the polymerization of aziridines have been associated with various applications, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the polymerization of aziridines .
Analyse Biochimique
Biochemical Properties
2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in ring-opening polymerization reactions, which are crucial for the synthesis of polyamines . These interactions are essential for the formation of antibacterial and antimicrobial coatings, CO2 adsorption, chelation, and materials templating . The nature of these interactions involves the formation of covalent bonds with the active sites of enzymes, leading to the activation or inhibition of enzymatic activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce changes in the expression of genes involved in cell proliferation and apoptosis . Additionally, it can modulate cellular metabolism by interacting with key metabolic enzymes, leading to alterations in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression, as the compound can act as a transcriptional regulator by binding to DNA or RNA. The compound’s ability to undergo ring-opening polymerization also contributes to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to induce chronic changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enhanced cell proliferation and improved metabolic function . At high doses, it can induce toxic or adverse effects, including cell death and organ damage . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions are crucial for the compound’s role in biochemical processes, as they determine its bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with transport proteins and its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid typically involves the coupling of aziridines with other reactive intermediates. One common method is the reaction of aziridines with alkenes via an electrogenerated dication . This method allows for the formation of aziridine derivatives under mild conditions, expanding the scope of accessible N-alkyl aziridine products.
Industrial Production Methods
Industrial production of aziridine derivatives often involves the polymerization of aziridine monomers. This can be achieved through various polymerization mechanisms, including cationic and anionic ring-opening polymerization . These methods allow for the large-scale production of aziridine-based compounds with controlled structures and properties.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxaziridines, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-1-carbaldehyde oximes: Known for their cytotoxic activity and potential as anticancer agents.
2-Methyl brosylaziridine: Used in polymerization reactions to form polyamines with specialized properties.
2-Methyl tosyl aziridine: Another aziridine derivative used in the synthesis of complex organic molecules.
Uniqueness
2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid is unique due to the presence of the bromine atom and the nicotinic acid moiety, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2-[2-(aziridin-1-yl)ethoxy]-5-bromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-7-5-8(10(14)15)9(12-6-7)16-4-3-13-1-2-13/h5-6H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPPYIHORKNPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCOC2=C(C=C(C=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



